

(S)-3-Aminobutan-1-ol molecular weight and formula

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Compound of Interest

Compound Name: (S)-3-Aminobutan-1-ol

Cat. No.: B1278218

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An In-depth Technical Guide on (S)-3-Aminobutan-1-ol: Physicochemical Properties

For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental physicochemical properties of chemical compounds is paramount. This document provides a concise technical overview of **(S)-3-Aminobutan-1-ol**, a chiral amino alcohol used as a building block in organic synthesis.

Physicochemical Data

The core quantitative data for **(S)-3-Aminobutan-1-ol** are summarized in the table below. This information is fundamental for stoichiometric calculations, analytical characterization, and experimental design.

Parameter	Value	Citations
Molecular Formula	C4H11NO	[1][2][3][4][5]
Molecular Weight	89.14 g/mol	[1][2][3]
CAS Number	61477-39-2	[1][2][3][4][5]

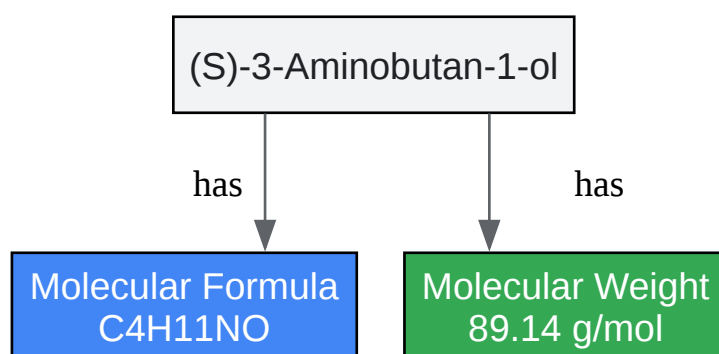
Experimental Protocols

Detailed experimental protocols for the synthesis or analysis of **(S)-3-Aminobutan-1-ol** are beyond the scope of this document. Researchers should refer to peer-reviewed chemical

literature for specific methodologies, such as enantioselective synthesis or resolution techniques. For instance, one source mentions a specific optical rotation measurement: $[\alpha]_{D22} +11.65^\circ$ ($c = 1.22$ g/100 mL in EtOH), which is a key experimental value for characterizing this enantiomer[2].

Structural and Property Relationship

The following diagram illustrates the logical relationship between the compound's identity and its fundamental molecular properties.



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Caption: Logical diagram of **(S)-3-Aminobutan-1-ol** and its core molecular properties.

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References

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